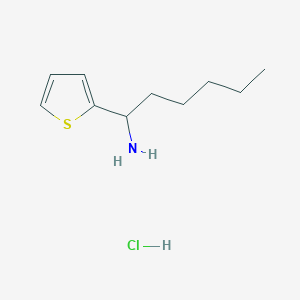

1-(Thiophen-2-yl)hexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-thiophen-2-ylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NS.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSBICOHDSPFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-yl)hexan-1-amine hydrochloride, a compound with the CAS number 1864056-06-3, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(Thiophen-2-yl)hexan-1-amine hydrochloride is characterized by a thiophene ring attached to a hexanamine chain. This structural configuration allows it to interact with various biological targets, particularly in the nervous system.

| Property | Value |

|---|---|

| IUPAC Name | 1-(Thiophen-2-yl)hexan-1-amine hydrochloride |

| Molecular Formula | C10H14ClN |

| Molecular Weight | 187.68 g/mol |

| CAS Number | 1864056-06-3 |

Interaction with Receptors

Research indicates that compounds similar to 1-(Thiophen-2-yl)hexan-1-amine hydrochloride may act as agonists for trace amine-associated receptors (TAARs), particularly TAAR1. These receptors are implicated in modulating neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia .

Enzyme Modulation

Studies have suggested that this compound may influence enzyme activities related to neurotransmitter metabolism. For instance, it could potentially inhibit enzymes involved in the degradation of monoamines, thereby increasing their availability in synaptic clefts .

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures exhibit significant effects on locomotor activity and anxiety-like behaviors in rodent models. For instance, TAAR1 agonists have shown promise in reducing hyperactivity induced by stressors or pharmacological agents like MK-801 .

Case Study:

A study evaluated the effects of a TAAR1 agonist on MK-801-induced hyperactivity in rats. The compound exhibited an EC50 value of approximately 4.0 nM, indicating potent efficacy in modulating hyperactive behaviors associated with dopaminergic dysregulation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thiophene derivatives suggest potential activity against various pathogens. While specific data on 1-(Thiophen-2-yl)hexan-1-amine hydrochloride is limited, related compounds have shown efficacy against bacterial strains, indicating a possible area for further exploration .

Safety and Toxicology

Toxicological assessments indicate that 1-(Thiophen-2-yl)hexan-1-amine hydrochloride may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Therefore, appropriate safety measures should be observed during handling and experimentation.

Scientific Research Applications

1-(Thiophen-2-yl)hexan-1-amine hydrochloride is a chemical compound that has a variety of research applications, especially in medicinal chemistry and materials science. The compound, a hydrochloride salt form of 1-(Thiophen-2-yl)hexan-1-amine, possesses enhanced stability and solubility in aqueous solutions, making it suitable for different research applications.

Chemical Structure and Properties

1-(Thiophen-2-yl)hexan-1-amine hydrochloride has a molecular formula of C10H18ClNS and a molecular weight of 219.78 g/mol. The compound consists of a hexanamine chain attached to a thiophene ring.

Synthesis

Several synthetic routes can be used to prepare 1-(Thiophen-2-yl)hexan-1-amine, demonstrating the versatility of available synthetic approaches for this compound.

Scientific Research Applications

1-(Thiophen-2-yl)hexan-1-amine's applications are diverse and include:

- Materials Chemistry It can be used as a precursor to create conductive polymers. The thiophene component gives it unique electronic properties making it useful in both materials chemistry and organic synthesis.

- Pharmacological Research Due to its structural features and potential biological activities, this chemical has received attention in pharmacological research. Compounds similar to 1-(Thiophen-2-yl)hexan-1-amine hydrochloride may act as agonists for trace amine-associated receptors (TAARs), particularly TAAR1, which are involved in modulating neurotransmitter systems like dopamine and serotonin pathways. Because of this, they are important in the treatment of psychiatric disorders like schizophrenia.

- Enzyme Modulation The compound may also affect enzyme activity pertaining to neurotransmitter metabolism. It may be able to inhibit enzymes that break down monoamines, which would make more of them available in synaptic clefts.

- Antimicrobial Activity Thiophene derivatives may have antimicrobial properties against various pathogens. Related compounds have demonstrated effectiveness against bacterial strains, suggesting a potential area for further research.

Case Studies

In vivo studies have shown that compounds with similar structures have considerable effects on locomotor activity and anxiety-like behaviors in rodent models. TAAR1 agonists, for instance, have demonstrated potential in mitigating hyperactivity brought on by stressors or pharmacological agents such as MK-801.

- A study assessing the impact of a TAAR1 agonist on MK-801-induced hyperactivity in rats showed that the compound had an EC50 value of roughly 4.0 nM, demonstrating considerable efficacy in modulating hyperactive behaviors linked to dopaminergic dysregulation.

Comparison with Similar Compounds

Substituent Variation and Molecular Properties

The table below compares 1-(Thiophen-2-yl)hexan-1-amine hydrochloride with key analogs, highlighting structural differences and their implications:

Key Observations:

- Chain Length Effects : The hexyl chain in the target compound improves lipophilicity compared to shorter analogs like 1-(thiophen-2-yl)butan-1-amine HCl (butyl chain), which may reduce solubility in polar solvents .

- The discontinuation of this compound suggests challenges in application or synthesis .

- Biological Activity: Methiopropamine HCl, a shorter-chain derivative with a methylamino group, exhibits psychoactive properties, indicating that chain branching and amine substitution critically influence CNS penetration .

Stability and Degradation Pathways

- Acidic/Basic Hydrolysis : Degradation of amine-containing compounds (e.g., vilanterol in ) often involves cleavage of the amine group. For 1-(Thiophen-2-yl)hexan-1-amine HCl , the electron-rich thiophene may accelerate oxidative degradation compared to fluorophenyl analogs .

- Thermal Stability : The hexyl chain may enhance thermal stability relative to ethyl or propyl analogs, as longer aliphatic chains typically resist volatilization.

Preparation Methods

Reductive Amination of 1-(Thiophen-2-yl)hexan-1-one

One of the most efficient methods to synthesize 1-(Thiophen-2-yl)hexan-1-amine is by reductive amination of the corresponding ketone, 1-(Thiophen-2-yl)hexan-1-one.

- The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation using palladium/carbon.

- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.

- After completion, the amine product is isolated and converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- High selectivity and yield.

- Mild reaction conditions.

- Minimal side products.

Hydrogenation of Nitrile Precursors

Hydrogenation of nitrile derivatives is an alternative method:

- The nitrile precursor, 1-(Thiophen-2-yl)hexanenitrile, is subjected to catalytic hydrogenation using catalysts such as Raney nickel or palladium under hydrogen atmosphere.

- The nitrile is reduced to the primary amine.

- Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

This method is advantageous for its straightforward conversion but requires handling of pressurized hydrogen and catalysts.

Purification and Salt Formation

After synthesis, the free base amine is purified by recrystallization or chromatographic techniques to achieve high purity (≥ 95%). Conversion to the hydrochloride salt is typically performed by:

- Dissolving the free amine in an organic solvent (e.g., ethanol).

- Adding an equimolar amount of hydrochloric acid.

- Precipitating the hydrochloride salt by cooling or addition of a non-solvent such as diethyl ether.

- Filtration and drying under vacuum.

This step improves compound stability and facilitates handling.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 1-(Thiophen-2-yl)hexan-1-one | Ammonia, sodium cyanoborohydride or Pd/C hydrogenation | High selectivity, mild conditions | Requires ketone precursor |

| Nucleophilic Substitution | 1-(Thiophen-2-yl)hexan-1-halide | Ammonia, reflux in ethanol/water | Straightforward, accessible reagents | Halogenation step can be challenging |

| Hydrogenation of Nitrile | 1-(Thiophen-2-yl)hexanenitrile | Raney Ni or Pd catalyst, H2 gas | Direct conversion, high yield | Requires pressurized hydrogen |

Research Findings and Optimization

- Studies indicate that reductive amination provides the best balance of yield and purity for 1-(Thiophen-2-yl)hexan-1-amine hydrochloride, especially when using sodium cyanoborohydride as the reducing agent due to its selectivity and mildness.

- Optimization of reaction temperature and solvent choice is crucial to minimize side reactions such as over-reduction or polymerization.

- Salt formation with hydrochloric acid must be carefully controlled to avoid formation of hydrates or other polymorphs that may affect compound stability.

- Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm structure and purity at each step.

Q & A

Q. What are the established synthetic routes for 1-(thiophen-2-yl)hexan-1-amine hydrochloride, and how is its structural integrity confirmed?

A common synthesis involves coupling thiophene derivatives with hexan-1-amine under controlled electrophilic substitution conditions. For example, 6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine (TPHA), a structurally analogous compound, is synthesized via electrochemical polymerization or stepwise coupling reactions . Structural confirmation employs:

- 1H-NMR spectroscopy (e.g., in CDCl₃) to verify proton environments and substitution patterns.

- Cyclic Voltammetry (CV) to assess redox behavior and polymer formation.

- UV-Vis spectrophotometry to characterize electronic transitions and π-conjugation .

Q. What key characterization techniques are critical for analyzing 1-(thiophen-2-yl)hexan-1-amine hydrochloride in electrochromic studies?

Essential techniques include:

- Spectroelectrochemical analysis (UV-Vis under applied potentials) to monitor optical changes during redox switching.

- Electrochemical impedance spectroscopy (EIS) to evaluate charge transport properties.

- CV to determine redox potentials and polymer stability over multiple cycles .

Advanced Research Questions

Q. How can electrochromic performance (e.g., switching speed, optical contrast) of polymers derived from 1-(thiophen-2-yl)hexan-1-amine hydrochloride be optimized?

Optimization strategies include:

- Copolymerization with electron-rich comonomers (e.g., pyrrole) to enhance conductivity and optical contrast.

- Electrolyte engineering (e.g., using ionic liquids) to improve ion mobility and switching kinetics.

- Nanostructuring the polymer film via templated electropolymerization to increase surface area and reduce charge-transfer resistance .

Q. How should researchers resolve conflicting data between cyclic voltammetry and spectroelectrochemical results?

Methodological steps:

- Cross-validate redox peaks (CV) with corresponding absorbance changes (UV-Vis) at specific potentials.

- Assess film thickness : Thicker films may show delayed optical responses due to ion diffusion limitations.

- Control experimental conditions (e.g., scan rate, electrolyte composition) to minimize kinetic discrepancies .

Q. What experimental approaches mitigate stability issues in 1-(thiophen-2-yl)hexan-1-amine hydrochloride-derived polymers under oxidative conditions?

- Dopant selection : Use bulky counterions (e.g., PF₆⁻) to reduce overoxidation.

- Post-polymerization treatments : Annealing films in inert atmospheres enhances crystallinity and stability.

- Accelerated aging tests : Expose polymers to high potentials or elevated temperatures to identify degradation pathways .

Q. How can electrochemical experiments be designed to elucidate the charge-transfer kinetics of thiophene-amine derivatives?

Design considerations:

- Multi-rate CV : Vary scan rates to distinguish between diffusion-controlled and surface-limited processes.

- Potential-step chronoamperometry to quantify charge injection efficiency.

- In-situ conductivity measurements during redox transitions to correlate conductivity with doping levels .

Q. What analytical frameworks are used to interpret conflicting data from electrochemical and spectroscopic characterization?

- Multivariate analysis : Apply principal component analysis (PCA) to deconvolute overlapping redox and optical signals.

- Kinetic modeling : Fit CV data to Butler-Volmer or Marcus theory to extract charge-transfer coefficients.

- Cross-correlation maps : Overlay UV-Vis absorbance spectra with CV traces to identify potential-dependent spectral signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.